Rhenium ammine chloride

Description

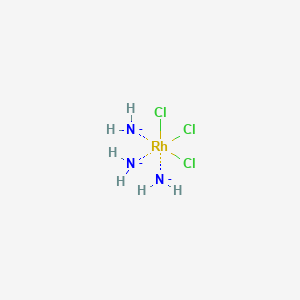

Structure

2D Structure

Properties

CAS No. |

21264-82-4 |

|---|---|

Molecular Formula |

Cl3H6N3Rh-3 |

Molecular Weight |

257.33 g/mol |

IUPAC Name |

azanide;trichlororhodium |

InChI |

InChI=1S/3ClH.3H2N.Rh/h3*1H;3*1H2;/q;;;3*-1;+3/p-3 |

InChI Key |

NUKRFSTXPSAJAE-UHFFFAOYSA-K |

Canonical SMILES |

[NH2-].[NH2-].[NH2-].Cl[Rh](Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Rhenium Ammine Chloride Complexes

Precursor-Based Synthesis Approaches

Precursor-based syntheses utilize readily available rhenium compounds, which are then chemically transformed to introduce ammine and chloride ligands into the coordination sphere of the rhenium center. The choice of precursor often dictates the reaction conditions and the resulting complex.

Synthesis from Rhenium Halide Starting Materials (e.g., Re(CO)₅Br, ReCl₅)

Rhenium halides and carbonyl halides are versatile precursors for the synthesis of various rhenium complexes. While direct synthesis of rhenium ammine chloride from these precursors is not extensively documented, they serve as crucial starting points for complexes that can undergo subsequent ligand exchange reactions to introduce ammine groups.

For instance, Bromopentacarbonylrhenium(I), Re(CO)₅Br, is a common starting material for the synthesis of other rhenium complexes. wikipedia.org It can be synthesized by the oxidation of dirhenium decacarbonyl with bromine. wikipedia.org Heating bromopentacarbonylrhenium(I) in water yields the triaquo complex, [Re(H₂O)₃(CO)₃]Br, which can then serve as a precursor for ligand substitution with ammonia (B1221849). wikipedia.org

Rhenium pentachloride (ReCl₅), a red-brown solid with a bioctahedral structure, is another key precursor. wikipedia.org While it has historical significance in olefin metathesis, its reactivity allows for the formation of various coordination complexes. wikipedia.org For example, ReCl₅ reacts with acetonitrile (B52724) to form cis- and trans-isomers of the tetrachlorodiacetonitrile rhenium(IV) complex, ReCl₄(CH₃CN)₂. researchgate.net These coordinated acetonitrile ligands can potentially be displaced by ammonia to form the corresponding ammine complexes.

| Starting Material | Reagents | Reaction Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| Re₂(CO)₁₀ | Br₂ | Oxidation | Re(CO)₅Br | wikipedia.org |

| Re(CO)₅Br | H₂O | Heating | [Re(H₂O)₃(CO)₃]Br | wikipedia.org |

| ReCl₅ | CH₃CN | Heating in a sealed vessel | cis/trans-ReCl₄(CH₃CN)₂ | researchgate.net |

Utilization of Perrhenate (B82622) Salts as Rhenium Sources (e.g., [NH₄][ReO₄])

Ammonium (B1175870) perrhenate, [NH₄][ReO₄], is a commercially significant rhenium compound, often used as a precursor for the production of rhenium metal and its compounds. researchgate.net While direct conversion to ammine chloride complexes is less common, its use in multi-step syntheses is notable. The recovery of rhenium often involves the crystallization of ammonium perrhenate from solutions. researchgate.netalaska.gov For instance, rhenium-rich eluates from ion-exchange resins can be neutralized with ammonium hydroxide (B78521), followed by evaporation and cooling to crystallize high-purity ammonium perrhenate. researchgate.net This purified salt can then be used in subsequent synthetic procedures.

The production of rhenium metal powder, a key step for obtaining a reactive form of the element, is frequently achieved through the hydrogen reduction of ammonium perrhenate at elevated temperatures (700-800 °C). alaska.gov The resulting metal can then be treated with chlorinating agents to form rhenium chlorides, which are precursors for ammine complexes.

| Starting Material | Reagents | Process | Product | Reference |

|---|---|---|---|---|

| Rhenium-rich solution | Ammonium hydroxide | Neutralization, evaporation, crystallization | Ammonium perrhenate ([NH₄][ReO₄]) | researchgate.net |

| Ammonium perrhenate | H₂ | Reduction at 700-800 °C | Rhenium metal powder | alaska.gov |

Thermal Decomposition Pathways of Ammonium Hexahalorhenate(IV) Precursors to Metallic Rhenium

The thermal decomposition of ammonium hexahalorhenate(IV) salts, (NH₄)₂[ReX₆] (where X = Cl, Br), in an inert atmosphere provides a direct route to nanocrystalline rhenium metal. This method is a key step in obtaining a highly reactive form of rhenium that can be used in subsequent syntheses of rhenium compounds, including chlorides and eventually ammine chlorides.

A study on the thermal behavior of these salts showed that they decompose at high temperatures to yield metallic rhenium. The decomposition of (NH₄)₂[ReCl₆] is a clean process that results in the formation of rhenium metal, ammonium chloride, and chlorine gas. This process is crucial for producing high-purity rhenium powder, which can then be used as a starting material for the synthesis of various rhenium complexes.

Ligand-Driven Synthetic Strategies

Ligand-driven strategies involve the direct modification of the coordination sphere of a pre-existing rhenium complex. These methods are fundamental in coordination chemistry and offer precise control over the final product's composition and stereochemistry.

Ligand Exchange and Substitution Reactions

Ligand exchange, or substitution, is a reaction where one or more ligands in a coordination complex are replaced by other ligands. libretexts.orgchemguide.co.uk This is a primary method for introducing ammine ligands into the coordination sphere of a rhenium chloride complex. The substitution of ligands can be influenced by factors such as the concentration of the incoming ligand and the relative bond strengths. alaska.gov

For example, aqua or acetonitrile ligands in rhenium complexes can be displaced by ammonia. The synthesis of [Re(CO)₃(H₂O)₃]Cl from chloropentacarbonylrhenium(I) provides a water-soluble precursor where the aqua ligands are labile and can be substituted by other ligands, including ammonia. rsc.org Similarly, complexes like fac-[Re(CO)₃(NCCH₃)₃]⁺ are known to undergo substitution reactions where the acetonitrile ligands are replaced. nih.gov

| Starting Complex | Incoming Ligand | Product Type | Reference |

|---|---|---|---|

| [Re(H₂O)₆]ⁿ⁺ | NH₃ | Rhenium ammine complex | chemguide.co.uk |

| [ReClₓ(CH₃CN)ᵧ]ⁿ⁺ | NH₃ | This compound complex | researchgate.net |

| [Re(CO)₃(H₂O)₃]⁺ | NH₃ | Rhenium ammine carbonyl complex | rsc.org |

Redox-Substitution Reactions in Rhenium Coordination

Redox-substitution reactions involve a change in the oxidation state of the central metal ion, which can be accompanied by the substitution of ligands. These reactions can be initiated by external reducing or oxidizing agents and can lead to the formation of new complexes with different coordination numbers and geometries.

In the context of rhenium chemistry, such reactions can be utilized to synthesize specific ammine chloride complexes. For instance, the reduction of a higher-valent rhenium chloride complex in the presence of ammonia could lead to the formation of a lower-valent this compound complex. The reactivity of rhenium complexes is often tied to the potential for the metal center to undergo oxidation or reduction, which in turn can activate or labilize certain ligands for substitution. liberty.edu

While specific examples of redox-substitution leading directly to this compound are not abundant in the provided search results, the principle is a fundamental aspect of transition metal chemistry. acs.org The synthesis of a ruthenium nitride complex to an ammine complex via a proton-coupled electron transfer from the ligand backbone illustrates a similar principle of internal redox processes facilitating ligand transformation. acs.org

Targeted Synthesis of Complexes with Specific Amine Architectures (e.g., Pincer Ligands, Pyridyl Triazines)

The rational design of rhenium complexes often involves the use of multidentate ligands that enforce a specific geometry and coordination number around the metal center. Pincer ligands and pyridyl triazines are prominent examples of such frameworks, enabling the synthesis of highly stable and reactive this compound species.

Pincer Ligands: Pincer ligands are chelating agents that typically bind to a metal center through three donor atoms in a meridional fashion. Pyridine-based PNP-type pincer ligands, for instance, have been utilized in the synthesis of a series of rhenium complexes. researchgate.net These syntheses often start from rhenium phosphine (B1218219) precursors. researchgate.net The resulting complexes, such as dinitrogen-bridged dirhenium complexes, have demonstrated catalytic activity in processes like the conversion of dinitrogen to ammonia under mild conditions. researchgate.net The incorporation of chiral substituents on the amine side arm of the pincer ligand allows for the synthesis of specific diastereomers, which has been demonstrated in the preparation of lutidine-based PNN Ru complexes. acs.org

Pyridyl Triazines and Related Ligands: Ligands incorporating pyridyl and triazine or triazole moieties are effective scaffolds for constructing rhenium complexes. Rhenium(III) complexes have been synthesized using 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine (dppt), resulting in compounds like [ReCl₃(OPPh₃)(dppt)] and [ReCl₃(PPh₃)(dppt)]. researchgate.net This coordination often occurs through the nitrogen atoms of the pyridine (B92270) ring and the adjacent triazine ring. researchgate.net

Similarly, a series of complexes with the general formula [Re(N^N)(CO)₃Cl] have been prepared using 4-(2-pyridyl)-1,2,3-triazole (pyta) ligands. researchgate.netamericanelements.com The synthesis of these compounds allows for systematic tuning of their electrochemical properties by modifying substituents on the pyridyl ring. researchgate.netamericanelements.com For example, the introduction of a 2,4,6-tri-tert-butylphenyl group onto the triazolyl ring has been shown to enhance the stability of the resulting catalyst. researchgate.net

The synthesis of Rhenium(I) carbonyl complexes with terpyridine-based ligands, which are structurally related to pyridyl triazines, involves the reaction of Re(CO)₅Cl with the corresponding terpyridine ligand in a refluxing argon-saturated acetonitrile solution. nih.gov This substitution reaction results in the formation of a distorted octahedral geometry around the Re(I) ion. nih.gov

Table 1: Synthesis of Rhenium Complexes with Pincer and Pyridyl-based Ligands

| Complex Type | Precursor | Ligand | Solvent | Conditions | Product |

| PNP-Pincer Rhenium | Rhenium phosphine complexes | Pyridine-based PNP-type pincer | - | - | Dinitrogen-bridged dirhenium complex researchgate.net |

| Pyridyl Triazine Rhenium(III) | [ReOCl₃(PPh₃)₂] | 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine (dppt) | Toluene | Reflux | [ReCl₃(PPh₃)(dppt)] |

| Pyridyl Triazole Rhenium(I) | [Re(CO)₅Cl] | 4-(2-pyridyl)-1,2,3-triazole (pyta) derivatives | - | - | [Re(pyta)(CO)₃Cl] researchgate.netamericanelements.com |

| Terpyridine Rhenium(I) | Re(CO)₅Cl | 4′-(4-substituted-phenyl)-terpyridine | Acetonitrile | Reflux, 8h, Argon atm. nih.gov | [ReCl(CO)₃(terpyridine)] nih.gov |

Solution-Phase and High-Yield Preparative Methods

Solution-phase synthesis is the most common and versatile approach for preparing this compound complexes, often leading to high yields of pure products. These methods typically involve the reaction of a rhenium precursor with the desired amine ligand in a suitable solvent under controlled conditions.

A prevalent starting material for many syntheses is pentacarbonylchlororhenium(I), [Re(CO)₅Cl]. nih.gov The reaction of this precursor with terpyridine-based ligands in refluxing acetonitrile under an inert atmosphere yields the corresponding facial tricarbonyl complexes. nih.gov The products can then be isolated by slow evaporation of the solvent. nih.gov

Another common precursor is [NEt₄]₂[Re(CO)₃Br₃]. nih.gov High-yield syntheses of fac-[Re(CO)₃]⁺ complexes have been achieved using this starting material. For instance, the reaction with picolinic acid in water at 70°C for 3 hours yielded the aqua complex fac-[Re(CO)₃(pic)(H₂O)] in 68% yield. nih.gov Similarly, using quinaldic acid at 60°C for 1 hour resulted in a 70% yield of the corresponding aqua complex. nih.gov These aqua complexes can then be further reacted with other ligands, such as hydrophilic phosphines, in refluxing methanol (B129727) to afford the final mixed-ligand complexes in yields ranging from moderate to excellent (42% to 97%). nih.gov

The synthesis of cis- and trans-isomers of tetrachlorodiacetonitrile rhenium(IV), ReCl₄(NCCH₃)₂, demonstrates a method involving the heating of rhenium pentachloride in acetonitrile in a sealed L-shaped glass vessel. researchgate.net This procedure yields the desired product after a subsequent purification step, with the green crystal form being produced in approximately 35% yield. researchgate.net

For large-scale industrial applications, methods like solvent extraction are employed to recover and purify rhenium, often in the form of ammonium perrhenate, which serves as a key precursor for other rhenium compounds. mdpi.com Extraction using trialkylbenzylammonium chloride (TABAC) in kerosene (B1165875) has shown high efficiency, exceeding 99% recovery from sulfuric or hydrochloric acid solutions. mdpi.com

Table 2: High-Yield Solution-Phase Syntheses of Rhenium Complexes

| Precursor | Reagents | Solvent | Conditions | Product | Yield |

| [NEt₄]₂[ReBr₃(CO)₃] | Quinaldic acid | H₂O | 60°C, 1 h | fac-[Re(CO)₃(quin)(H₂O)] | 70% nih.gov |

| [NEt₄]₂[ReBr₃(CO)₃] | Picolinic acid | H₂O | 70°C, 3 h | fac-[Re(CO)₃(pic)(H₂O)] | 68% nih.gov |

| [NEt₄]₂[ReBr₃(CO)₃] | PTA, Sodium diethyldithiocarbamate | MeOH | Reflux, 2 h | fac-[Re(CO)₃(Et₂SS)(PTA)] | 42% nih.gov |

| ReCl₅ | Acetonitrile | Acetonitrile | 90°C, sealed vessel | cis-ReCl₄(NCCH₃)₂ (green crystals) | ~35% researchgate.net |

Structural Elucidation and Isomerism of Rhenium Ammine Chloride Complexes

Advanced Spectroscopic Characterization Techniques

Spectroscopy provides a powerful, non-destructive means to probe the structural features of rhenium ammine chloride complexes in various states. Each technique offers a unique window into the molecular properties of these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing the structure of diamagnetic complexes in solution. For this compound complexes containing organic ligands or phosphine (B1218219) ligands, ¹H, ¹³C, and ³¹P NMR provide invaluable data on the molecular framework.

¹H NMR: This technique provides information about the hydrogen atoms within the complex. In rhenium ammine complexes, the chemical shifts of the N-H protons can indicate their chemical environment and involvement in hydrogen bonding. For bimetallic rhenium complexes, ¹H NMR can reveal the presence of different isomers in solution, such as syn and anti conformations, which are often discernible by distinct signal intensities and splitting patterns in the aromatic regions of the spectra. rsc.org For instance, mixtures of isomers can show unique sets of resonances with different integration ratios. rsc.org

¹³C NMR: This method probes the carbon backbone of any organic ligands present. In complexes containing carbonyl groups, such as rhenium tricarbonyl cores, the carbonyl carbons exhibit characteristic signals in the ¹³C NMR spectrum, often found in the range of 190–200 ppm. rsc.org The chemical shifts of other carbon atoms provide a map of the carbon skeleton, aiding in the confirmation of ligand identity and coordination.

³¹P NMR: For complexes incorporating phosphine ligands, ³¹P NMR is a highly sensitive and direct method for studying the phosphorus environment. The chemical shift provides information about the coordination of the phosphine to the rhenium center and can be used to infer details about the electronic properties of the complex.

The characterization of paramagnetic ruthenium(III) complexes, which are electronically similar to some rhenium species, demonstrates how NMR shifts can be broken down into orbital (temperature-independent) and hyperfine (temperature-dependent) contributions to understand the distribution of electron spin density. nih.gov

Table 1: Representative NMR Data for Rhenium Complexes This table is illustrative and compiles typical data from related rhenium complexes to demonstrate the application of the technique.

| Technique | Complex Type | Observed Chemical Shifts (ppm) | Interpretation |

|---|---|---|---|

| ¹H NMR | Bimetallic Re(CO)₃-bpm Complex | 9.55, 9.30, 7.89 | Aromatic protons of bridging ligand, indicating presence of multiple isomers in solution. rsc.org |

| ¹³C NMR | Re(CO)₃(H₂O)₃Cl | 190 - 200 | Distinct carbonyl peaks confirming the [Re(CO)₃]⁺ core. rsc.org |

| ¹³C NMR | Re(V)-oxo Complex | ~170 | Signals assigned to carbonyl carbons in the chelate ring. |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups and bonds within a molecule. These methods measure the vibrational frequencies of bonds, which are sensitive to the atomic masses and the bond strengths, providing a unique "fingerprint" for each complex.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the stretching frequencies of bonds with significant dipole moments. In this compound complexes, the Re-Cl and Re-N stretching modes can be observed in the far-IR region. The presence of ammine ligands (NH₃) gives rise to characteristic N-H stretching and bending vibrations. For organometallic rhenium complexes, the C=O stretching frequencies of carbonyl ligands are intense and highly diagnostic, typically appearing in the 1870–2020 cm⁻¹ range. liberty.edunih.gov The number and position of these bands can indicate the facial (fac) or meridional (mer) arrangement of the carbonyl ligands.

Raman Spectroscopy: Raman spectroscopy is complementary to IR, as it detects vibrations that involve a change in polarizability. It is particularly effective for identifying symmetric vibrations and bonds between heavy atoms, such as the Re-Re bond in dinuclear complexes. researchgate.net For octahedral complexes like [Rh(NH₃)Cl₅]²⁻, a related ammine chloride complex, Raman spectroscopy is used to identify the Rh-N and Rh-Cl stretching modes, as well as skeletal bending vibrations. nih.gov The combination of IR and Raman data is powerful for determining molecular symmetry; for example, the cis and trans isomers of a complex will exhibit different numbers of active IR and Raman bands due to their different point groups. researchgate.netosti.gov

Table 2: Characteristic Vibrational Frequencies for Rhenium and Related Ammine Chloride Complexes

| Complex/Fragment | Vibrational Mode | Technique | Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| fac-[Re(CO)₃]⁺ moiety | ν(CO) | IR | ~1870 - 2020 | liberty.edunih.gov |

| Re(V)=O | ν(Re=O) | IR | ~966 - 977 | |

| [Rh(NH₃)Cl₅]²⁻ | ν(Rh-N) | Raman | 502 | nih.gov |

| [Rh(NH₃)Cl₅]²⁻ | ν(Rh-Cl) | Raman | 322, 305 | nih.gov |

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals that occur upon absorption of light in the ultraviolet and visible regions. The resulting spectrum provides insights into the electronic structure of the rhenium complex. The color of many transition metal complexes is a direct result of these electronic transitions. chimia.ch

The spectra of rhenium complexes typically display several types of transitions:

Ligand-Centered (LC) Transitions: These are high-energy transitions (π→π*) occurring within the ligands themselves, often observed in the UV region. researchgate.net

Metal-to-Ligand Charge-Transfer (MLCT) Transitions: These are prominent in complexes with π-acceptor ligands. An electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. These transitions are often intense and occur in the visible region, making them responsible for the color of many rhenium complexes. researchgate.netnih.gov The energy of the MLCT band is sensitive to the nature of the ligands and the solvent.

d-d Transitions: These involve the excitation of an electron between d-orbitals on the metal center. For rhenium complexes, these transitions can sometimes be obscured by more intense charge-transfer bands. physchemres.org

In alkali chloride melts, rhenium(IV) hexachloro-ions, [ReCl₆]²⁻, have been identified by their characteristic electronic absorption spectra. researchgate.net By modifying ligands, such as extending the π-system, the MLCT absorption can be significantly shifted to lower energies (red-shifted), which is a key strategy in designing photosensitizers. nih.gov

Table 3: Electronic Absorption Data for Rhenium Complexes

| Complex Type | Solvent | λₘₐₓ (nm) | Assignment | Reference |

|---|---|---|---|---|

| [Re(CO)₃(BIAN)Cl] | Various | ~370 | Ligand-Centered (LC, π→π*) | researchgate.net |

| [Re(CO)₃(tape)Cl] | CHCl₃ | >700 | Metal-to-Ligand Charge-Transfer (MLCT) | nih.gov |

| [ReO(MAG₂-ABAH)]⁻ | Not specified | 400, 483 | Weak d-d or CT bands |

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a complex and providing evidence for its composition. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for analyzing charged or polar coordination complexes, as it allows the transfer of intact complex ions from solution to the gas phase.

In the positive ion mode (ESI(+)-MS), cationic this compound complexes can be directly observed. The resulting mass spectrum shows peaks corresponding to the mass-to-charge ratio (m/z) of the intact complex ion. For example, in the characterization of an aqueous rhenium carbonyl precursor, ESI-MS was used to identify species like [Re(CO)₃(CH₃CN)₂]⁺ and [Re(CO)₃(H₂O)(CH₃CN)₂]⁺ by their characteristic m/z values. rsc.org The isotopic pattern of the peaks is also highly informative. Rhenium has two stable isotopes (¹⁸⁵Re and ¹⁸⁷Re), and chlorine has two (³⁵Cl and ³⁷Cl), leading to a distinctive isotopic distribution pattern that can be calculated and compared with the experimental spectrum to confirm the elemental composition of the observed ion.

Diffraction-Based Structural Analysis

While spectroscopic methods provide crucial information about bonding and structure in solution, diffraction techniques offer the most definitive and precise structural data for crystalline solids.

Single Crystal X-ray Diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. libretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound complex, it is possible to determine the precise positions of each atom in the crystal lattice.

This technique provides unambiguous information on:

Coordination Geometry: It confirms the coordination number and geometry around the rhenium center (e.g., octahedral).

Bond Lengths and Angles: Precise measurements of Re-Cl, Re-N, and other bond lengths and the angles between them are obtained. These data provide fundamental insights into the nature of the chemical bonds. For example, in the structure of cis-ReCl₄(N≡C-CH₃)₂, X-ray diffraction revealed the coordination of four chlorine atoms and two acetonitrile (B52724) molecules to the central rhenium atom. researchgate.net

Isomer Identification: It can definitively distinguish between geometric isomers (e.g., cis vs. trans, fac vs. mer) and stereoisomers.

Intermolecular Interactions: The analysis reveals how the complex molecules pack in the crystal lattice and identifies intermolecular forces like hydrogen bonding.

The structures of numerous rhenium complexes have been determined using this method, including triangular rhenium clusters and organometallic compounds, providing foundational data for understanding their chemistry. liberty.edunih.govnih.gov

Isomerism and Stereochemical Considerations

Facial and Meridional Isomerism in Octahedral Complexes

Octahedral complexes with the general formula MA₃B₃, where M is a central metal atom and A and B are two different types of ligands, can exist as two distinct geometric isomers: facial (fac) and meridional (mer). vedantu.com This type of isomerism is highly relevant to hypothetical this compound complexes such as [Re(NH₃)₃Cl₃].

The distinction between fac and mer isomers is based on the spatial arrangement of the three identical ligands (A or B) around the central rhenium atom.

Facial (fac) Isomer : In the fac isomer, the three identical ligands (e.g., the three ammine ligands or the three chloride ligands) are positioned on one triangular face of the octahedron. fiveable.me This means that any two of these identical ligands are adjacent, or cis, to each other, with bond angles of 90° between them. vedantu.comdoubtnut.com

Meridional (mer) Isomer : In the mer isomer, the three identical ligands are arranged in a plane that bisects the octahedron and includes the central metal atom. fiveable.me This arrangement places two of the three identical ligands in a trans position to each other (180° bond angle), while the third is cis to both (90° bond angle). The term "meridional" is used because the ligands lie along a meridian of the coordination sphere. fiveable.me

These two isomers possess different physical and chemical properties due to their distinct symmetries. The fac isomer has C₃ᵥ point group symmetry, while the mer isomer has C₂ᵥ symmetry. This difference in symmetry can be detected using techniques like vibrational spectroscopy (IR and Raman) and, in some cases, NMR spectroscopy if the complex is suitable. For rhenium(I) tricarbonyl complexes, which are analogous systems, the fac configuration is common. mdpi.com

Table 2: Comparison of Facial and Meridional Isomers for a [Re(NH₃)₃Cl₃] Complex

| Feature | Facial (fac) Isomer | Meridional (mer) Isomer |

| Ligand Arrangement | Three identical ligands occupy one face of the octahedron. | Three identical ligands lie in a plane that contains the central metal atom. |

| Identical Ligand Bond Angles | All 90° (cis to each other). | One 180° pair (trans) and two 90° pairs (cis). |

| Symmetry (Point Group) | C₃ᵥ | C₂ᵥ |

| Optical Activity | Optically inactive. doubtnut.com | Optically inactive. |

Influence of Ligand Topology on Preferred Isomeric Forms

The relative stability and preferred formation of fac versus mer isomers in this compound complexes are governed by the principles of ligand topology, which encompass steric and electronic interactions between the ligands. While ammine and chloride are simple monodentate ligands, their arrangement is influenced by the drive to minimize repulsion and optimize bonding.

The choice between a fac or mer configuration can be influenced by several factors:

Steric Hindrance : The spatial bulk of the ligands can play a crucial role. Although ammine and chloride ligands are relatively small, differences in steric demand could favor one isomer over the other to minimize ligand-ligand repulsion. In complexes with bulkier ligands, the less crowded isomer is typically favored.

Electronic Effects : The trans influence, where a ligand affects the lability of the ligand opposite to it, can impact isomeric preference. The electronic properties of the ammine (a pure σ-donor) and chloride (a σ- and π-donor) ligands create different electronic environments in the fac and mer arrangements, which can affect their relative thermodynamic stabilities.

Solvent and Reaction Conditions : The choice of solvent and reaction conditions (e.g., temperature, reaction time) can dictate whether the product distribution is under kinetic or thermodynamic control, potentially favoring the formation of the less stable isomer initially, which may then convert to the more stable form.

In more complex rhenium systems, such as those with bidentate or polydentate ligands, the ligand's own geometry and rigidity (its topology) often predetermines the resulting isomeric form. mdpi.comnih.gov For simple monodentate ligands like ammonia (B1221849) and chloride, the energy difference between the fac and mer isomers may be small, and in some cases, a mixture of both isomers could be synthesized. The specific synthetic route and purification methods, such as fractional crystallization, would then be critical for isolating a pure isomeric form. Studies on related tricarbonylrhenium(I) complexes have shown how ligand isomerism is a key factor in designing materials with specific properties. mdpi.comresearchgate.net

Reactivity and Mechanistic Studies of Rhenium Ammine Chloride Complexes

Ligand Substitution Pathways

Ligand substitution reactions in rhenium ammine chloride complexes are fundamental to their chemistry, influencing their stability and reactivity. The pathways of these reactions are dictated by the kinetics and thermodynamics of ligand displacement, the inherent reactivity of the coordinated amine groups, and the electronic and steric influence of other ligands in the coordination sphere.

The displacement of the chloride ligand is a key reaction pathway for many rhenium complexes. The strength and lability of the Rhenium-Chloride (Re-Cl) bond are critical factors. For instance, in certain phosphine-isonitrile rhenium chloride complexes, the Re-Cl bond distance is unusually long at 2.596(2) Å, which can facilitate its displacement acs.org.

The thermodynamics of chloride displacement have been quantified in specific systems. In the reaction where dihydrogen displaces a chloride ligand, the process is found to be thermodynamically favorable. NMR studies over a range of temperatures have provided the thermodynamic parameters for this equilibrium, demonstrating a significant negative enthalpy and entropy change, which drives the reaction forward at room temperature acs.org.

| Parameter | Value |

|---|---|

| ΔH° | -18.0 ± 0.7 kcal/mol |

| ΔS° | -44 ± 2 eu |

| ΔG°298 | -4.8 ± 1.3 kcal/mol |

Furthermore, the reduction of the rhenium center can promote chloride dissociation. In some pincer-ligated rhenium systems, the release of a chloride ligand occurs after a reduction step nsf.govnih.gov. This is a key step in mechanisms for activating small molecules, where creating a vacant coordination site by removing chloride is necessary for substrate binding nih.gov.

Amine ligands in rhenium complexes exhibit distinct reactivity. They are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of alkyl or aryl substituents on the nitrogen atom msu.edu. This classification influences their electronic and steric properties and, consequently, their reactivity.

Amine ligands can be readily displaced by other nucleophiles. For example, in chiral rhenium complexes of the formula [($-C5H5)Re(NO)(PPh3)(NRR'R'')]⁺, the amine ligand can be easily displaced by cyanide and azide (B81097) ions, a reaction that proceeds with retention of the configuration at the rhenium center nsf.gov. This facile displacement is of practical value in synthesis.

The nature of the amine ligand itself affects its coordination and reactivity. Factors such as the degree of functionalization (primary vs. secondary vs. tertiary), denticity, and whether the ligand is macrocyclic influence the properties of the resulting complex nih.govwayne.edu. Studies on other metal systems show that ligands with secondary amines can induce different electronic properties compared to those with primary or tertiary amines nih.govwayne.edu. Furthermore, the direct alkylation of primary or secondary amine ligands can be complex, as both the starting amine and the alkylated product are nucleophilic, potentially leading to mixtures of products msu.edu.

Ancillary ligands, which are ligands other than the reactants of primary interest, play a crucial role in tuning the reactivity of the metal center. Their electronic properties can significantly affect the structural and electronic characteristics of the rhenium complex, thereby influencing the kinetics and thermodynamics of substitution reactions nih.gov.

A computational study on the oxidative addition of methane (B114726) to Re(OC2H4)3A complexes demonstrated how varying the ancillary ligand 'A' alters the reaction's activation energy (ΔG‡) nih.gov. The study analyzed ancillary ligands with different electronic properties: Lewis acids (B, Al), electron-precise groups (CH, SiH), a σ-donor (N), and a σ-donor/π-acid (P). The calculated order of the Gibbs free energy of activation was B > Al > SiH > CH > N > P, indicating that the choice of ancillary ligand can dramatically change the reaction kinetics nih.gov.

This principle is also observed in catalytic applications. In ruthenium complexes used for aerobic alcohol oxidation, the catalytic efficiency is primarily controlled by the electronic effect of the ancillary coligand nih.gov. Complexes containing a strong π-acceptor coligand show significantly higher efficiency compared to those with electron-donating coligands nih.gov. This highlights how ancillary ligands can be used to modulate the redox behavior and catalytic activity of the central metal ion.

Electrochemical Behavior and Redox Transformations

The electrochemical properties of this compound complexes are defined by the accessibility of different oxidation states of the rhenium center. Techniques like cyclic voltammetry and controlled potential electrolysis are instrumental in elucidating the mechanisms of their redox transformations.

Cyclic voltammetry (CV) is a powerful technique used to probe the redox behavior of rhenium complexes. A typical CV experiment is performed in a suitable solvent like acetonitrile (B52724) with a supporting electrolyte, using a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl) researchgate.net.

CV studies provide critical information on the stability of redox products and the mechanisms of electron transfer. For instance, the reversibility of a CV wave can indicate the stability of the complex after an electron transfer acs.org. An irreversible wave often suggests that a chemical reaction, such as ligand dissociation, follows the electrochemical step acs.orgscispace.com.

These techniques have been used to unravel complex reaction sequences. In the study of N2 activation by a rhenium pincer complex, CV and digital simulations were used to establish a multi-step ECCEC mechanism, where 'E' represents an electrochemical step and 'C' a chemical step nih.gov. This detailed analysis revealed a sequence of initial reduction, N2 binding, chloride dissociation, and further reduction before the final product formation nih.gov. Controlled potential electrolysis (CPE) complements CV by allowing for the bulk synthesis of redox products, confirming that the processes observed in CV lead to the formation of specific products, such as the conversion of a dinitrogen complex to a nitride product nih.gov.

| Complex | Process | Potential (V vs. Fc+/0) | Technique | Notes |

|---|---|---|---|---|

| (PONOP)ReCl₃ | Re(III)/Re(II) | E1/2 = -1.23 | CV | Reversible one-electron reduction nsf.gov |

| [ReCl₂(PNP)] | Re(III)/Re(II) | Ep,c = -1.96 | CV | Initial reduction under Ar nih.gov |

| Re(bpy)(CO)₃Cl | Reduction | - | CV | Chemically reversible one-electron reduction scispace.com |

| Re(bpy)(CO)₃Cl | Oxidation | - | CV | Chemically irreversible oxidation scispace.com |

Many this compound and related complexes undergo well-defined one-electron redox processes. A common feature in complexes like Re(L)(CO)3Cl (where L is a diimine ligand) is a chemically reversible one-electron reduction process scispace.com. This reduction is typically ligand-based, where the added electron resides in a π* orbital of the diimine ligand.

In contrast, the oxidation of these complexes is often a chemically irreversible process scispace.com. The oxidation is believed to be metal-based, and the resulting cationic species can be unstable, leading to subsequent chemical reactions. For example, the oxidation of fac-Re(bpy)(CO)3Cl is thought to be followed by the loss of a chlorine radical and coordination of a solvent molecule to form a solvated species like [Re(bpy)(CO)3(CH3CN)]⁺ scispace.com.

The accessibility of these one-electron redox states is fundamental to the application of rhenium complexes in photoredox catalysis and electrogenerated chemiluminescence, where the generation of both radical anionic and cationic species is required scispace.com. The potential at which these redox events occur can be tuned by modifying the ligands, which in turn alters the energy of the frontier molecular orbitals involved in the electron transfer scispace.com.

Redox-Dependent Labilization of the Rhenium-Chloride Bond

The stability of the rhenium-chloride bond in this compound complexes is significantly influenced by the oxidation state of the rhenium center. Reduction of the metal center typically leads to the labilization and eventual dissociation of the chloride ligand. This process is a crucial step in the catalytic cycles of these complexes for various chemical transformations. For instance, in the electrocatalytic reduction of carbon dioxide using fac-ReCl(2,2′-bipyridine)(CO)₃, it has been established that the chloride ligand dissociates following either a one-electron or a two-electron reduction of the complex. acs.org This dissociation is a prerequisite for the catalyst to interact with the CO₂ substrate. acs.org

Electrocatalytic Applications (e.g., CO₂ Reduction, N₂ Splitting)

This compound complexes and their derivatives have emerged as significant electrocatalysts, particularly for the reduction of carbon dioxide (CO₂) and the splitting of dinitrogen (N₂).

CO₂ Reduction: Rhenium(I) tricarbonyl complexes containing bipyridine ligands, such as fac-[Re(bpy)(CO)₃Cl], are benchmark catalysts for the electrochemical reduction of CO₂ to carbon monoxide (CO). researchgate.netrsc.org The catalytic process is initiated by the reduction of the rhenium center, which, as discussed previously, leads to the loss of the chloride ligand, creating a vacant coordination site for CO₂ binding. acs.org The efficiency of these catalysts can be significantly enhanced by modifying the solvent system or the ligand framework. For example, using the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) tetracyanoborate ([emim][TCB]) as the solvent lowers the overpotential for CO₂ reduction by approximately 0.45 V compared to acetonitrile. acs.org Furthermore, functionalizing the bipyridine ligand with amine groups can produce some of the most active catalysts for reducing CO₂ to formic acid, with turnover frequencies reaching up to 5500 s⁻¹. researchgate.net However, modifying the ligand with electron-withdrawing groups, such as carboxylic esters, can be detrimental to catalysis by accumulating reducing equivalents on the ligand, which prevents the formation of the active Rhenium(0) center required for CO₂ interaction. nih.gov

| Complex | Conditions | Product | Turnover Frequency (TOF) (s⁻¹) | Overpotential (V) |

|---|---|---|---|---|

| Re(bpy)(CO)₃Cl | Electrochemical | CO | 11.1 | - |

| Re-pNMe₂ (para-substituted) | Electrochemical/Photochemical | CO | 168 | - |

| Amine-modified Re complex | Electrochemical | Formic Acid | up to 5500 | 0.630 |

| fac-ReCl(bpy)(CO)₃ in [emim][TCB] | Electrochemical | CO | k_app = 4000 M⁻¹s⁻¹ | ~0.45 V lower than in ACN |

N₂ Splitting: Certain rhenium dichloride complexes supported by pincer ligands have demonstrated the ability to electrochemically split the highly stable triple bond of dinitrogen at room temperature. nih.govacs.org The process involves the reduction of the rhenium complex, which then binds N₂ and, through a series of electrochemical (E) and chemical (C) steps, cleaves the N-N bond to form terminal nitride products, such as [Re(N)Cl(PNP)]. nih.govacs.org A comprehensive mechanistic study using cyclic voltammetry (CV) and controlled potential electrolysis (CPE) established an ECCEC mechanism for this transformation. nih.gov The reaction proceeds through a dinuclear, N₂-bridged intermediate, [{(PNP)ClRe}₂(N₂)], which subsequently undergoes N-N bond scission. nih.govacs.org This represents a significant achievement in the field of nitrogen fixation, providing a molecular model for the electrochemical conversion of N₂ into valuable nitride complexes. nih.gov

Photochemistry and Photoinduced Processes

Photoinduced Ligand Substitution Reactions

Irradiation of this compound complexes with light of appropriate energy can induce ligand substitution reactions. A well-studied example is the photochemical ligand substitution (PLS) of fac-[Re(bpy)(CO)₃Cl]. acs.org When excited by high-energy light (e.g., 313 nm), this complex undergoes a reaction where one of the carbonyl (CO) ligands is replaced by a solvent molecule, such as acetonitrile (MeCN), to yield dicarbonyl products like [Re(bpy)(CO)₂(MeCN)Cl]. acs.org The quantum yield for the disappearance of the parent complex was found to be 0.01 at 313 nm. acs.org Time-resolved infrared spectroscopy has shown that the dissociation of the CO ligand occurs at an extremely fast, sub-picosecond rate following photoexcitation. acs.org This type of photochemical reaction is not limited to a single complex and is considered a general phenomenon for various fac-rhenium(I) diimine tricarbonyl complexes, providing a synthetic route to novel dicarbonyl species. acs.org In addition to ligand loss, photoisomerization can also occur, where irradiation can convert one isomer of a complex to another, for example, from a facial to a meridional arrangement of ligands. nih.govrsc.org

Excited-State Dynamics and Lifetimes

The events immediately following the absorption of a photon by this compound complexes are governed by complex excited-state dynamics occurring on ultrafast timescales. nih.gov For complexes like [Re(Cl)(CO)₃(N,N)], where N,N is a diimine ligand, the optically populated singlet charge-transfer state undergoes intersystem crossing to triplet states in approximately 100 femtoseconds. nih.gov

Following this initial step, a series of relaxation and equilibration processes occur:

Triplet State Equilibration: At least two long-lived triplet states are populated simultaneously and equilibrate within a few picoseconds. nih.gov

Vibrational and Electronic Relaxation: Spectral changes observed in the 1-10 picosecond range are attributed to convoluted vibrational and electronic relaxation steps, as well as the ongoing equilibration between the lowest triplet states. nih.gov

Solvent Restructuring: Slower changes, occurring on timescales of 15 picoseconds or longer, are likely associated with the reorganization of solvent molecules around the excited complex. nih.gov

The lifetimes of these excited states are crucial for determining whether the complex will undergo a photochemical reaction, luminesce, or return to the ground state non-radiatively. For some copper(I) complexes, which share similarities in their charge-transfer excited states, lifetimes can be extended from nanoseconds to over 16 microseconds in fluid solution by modifying the ligand structure. nih.gov Similarly, strategic binding of complexes to surfaces can hinder molecular distortions in the excited state, leading to a significant increase in the excited-state lifetime. rsc.org

| Process | Timescale | Description |

|---|---|---|

| Intersystem Crossing (Singlet to Triplet) | ~100 fs | Rapid transition from the initially excited singlet state to triplet states. nih.gov |

| Triplet State Equilibration | A few ps | Population of and equilibration between at least two distinct triplet states. nih.gov |

| Vibrational/Electronic Relaxation | 1-10 ps | Cooling of the "hot" excited states and minor structural adjustments. nih.gov |

| Solvent Restructuring | ≥15 ps | Reorganization of the local solvent environment around the excited molecule. nih.gov |

Metal-to-Ligand Charge Transfer (MLCT) and Intraligand Charge Transfer (ILCT) Transitions

The photophysical properties of this compound complexes are dominated by charge-transfer transitions, which are responsible for their strong absorption of visible light. nih.govlibretexts.org

Metal-to-Ligand Charge Transfer (MLCT): This is the most common type of transition in these complexes. acs.org Upon absorption of light, an electron is excited from a d-orbital that is primarily localized on the rhenium metal center to a π* anti-bonding orbital located on one of the ammine or, more typically, diimine ligands. libretexts.orglibretexts.org This process effectively moves electron density from the metal to the ligand. libretexts.org The resulting ³MLCT excited state is often long-lived and is the starting point for most of the photochemical and photophysical behavior of these complexes, including luminescence and photosubstitution reactions. nih.govacs.org

Intraligand Charge Transfer (ILCT): In complexes where the ligand itself is a "push-pull" system (containing both electron-donating and electron-accepting parts), an Intraligand Charge Transfer transition can occur. nih.govresearchgate.net In this case, light absorption promotes an electron from a donor part of the ligand to an acceptor part of the same ligand. researchgate.net For example, in rhenium(I) terpyridine complexes bearing remote amine groups, strong absorption in the visible region corresponds to both ¹MLCT and ¹ILCT transitions. nih.gov The nature of the lowest energy excited state can be switched from ³MLCT to ³ILCT by introducing strong electron-donating groups to the ligand framework. mdpi.com This switch can dramatically alter the complex's properties, often leading to enhanced light absorption and longer excited-state lifetimes. mdpi.comresearchgate.net The energy levels of both ³MLCT and ³ILCT states can be strongly influenced by solvent polarity. nih.gov

Photochemical Generation of Reactive Intermediates

The absorption of light by this compound complexes can lead to the formation of short-lived, highly reactive intermediates that drive subsequent chemical reactions. chimia.chchimia.ch The initial excitation often populates an MLCT excited state, which can then evolve down a photochemical pathway. nih.gov

One of the most common reactive intermediates generated is a coordinatively unsaturated species formed through the loss of a ligand. As seen in the photoinduced substitution of fac-[Re(bpy)(CO)₃Cl], the ultrafast dissociation of a CO ligand generates a five-coordinate rhenium intermediate. acs.org This species is highly reactive and will quickly coordinate with a solvent molecule to form a more stable product. acs.org

In the presence of molecular oxygen, the excited triplet state of the rhenium complex can transfer its energy to O₂, generating highly reactive singlet oxygen (O₂(¹Δg)). nih.gov This process is key to the potential application of these complexes in photodynamic therapy, where the generated singlet oxygen is the active cytotoxic agent. nih.govrsc.org The efficiency of singlet oxygen generation is a critical factor in the observed antibacterial activity of certain rhenium complexes upon irradiation. rsc.org These photochemically generated intermediates, whether they are coordinatively unsaturated metal centers or reactive oxygen species, are central to the diverse photochemical applications of rhenium complexes. acs.orgnih.gov

Reactions Involving Ammonia (B1221849) and Related Nitrogen Species

The reactions of this compound complexes with ammonia and related nitrogen-containing species are fundamental to understanding the activation of N-H bonds and the formation of new nitrogen-containing ligands. These transformations are central to processes such as ammonia oxidation and the synthesis of complex nitrogen-based molecules.

The treatment of rhenium(III) precursors with ammonia can lead to the formation of various nitrogen-containing complexes, including ammine, amido, and nitride species. The specific product obtained is highly dependent on the reaction conditions and the nature of the ancillary ligands on the rhenium center.

Research has shown that the reaction of a rhenium(III) dichloride complex, such as (PNP)ReCl2 (where PNP is a pincer ligand), with ammonia can result in two different products. nih.gov Under certain conditions, a bis(ammine) complex, [(PNP)Re(NH3)2Cl]+, is formed. nih.gov Alternatively, dehydrohalogenation can occur, leading to the formation of a rhenium(III) amido complex, (PNP)Re(NH2)Cl. nih.gov The formation of the amido complex from the bis(ammine) precursor can be facilitated by the addition of a base, such as potassium hexamethyldisilazide (KHMDS), which results in an immediate reaction to yield the amido complex. nih.gov

The resulting amido complex can be further oxidized to a nitride complex. nih.gov This transformation involves the removal of hydrogen atoms from the amido ligand. This can be achieved through the use of hydrogen atom abstracting (HAA) reagents. nih.gov For instance, the oxidation of the rhenium amido complex can yield a rhenium nitride complex, (PNP)Re(N)Cl. nih.gov This stepwise conversion from an ammine to an amido and finally to a nitride ligand represents a key pathway in the oxidation of ammonia at a metal center. nih.gov

The activation of the N-H bonds in coordinated ammonia is a critical step in the formation of amido and nitride complexes. The thermodynamics and kinetics of this process provide insight into the feasibility and mechanism of these transformations.

The N-H bonds in the rhenium amido complex, (PNP)Re(NH2)Cl, have been shown to be relatively weak. nih.gov This is evidenced by the fact that the hydrogen atoms can be abstracted by proton-coupled electron transfer (PCET) reagents. nih.gov Calorimetric measurements have provided quantitative data on the strength of these bonds. nih.gov

| Parameter | Value (kcal mol-1) | Method |

| Average N-H Bond Dissociation Enthalpy (BDE) in (PNP)Re(NH2)Cl | 57 | Calorimetry |

| Computationally Derived Average N-H BDE in (PNP)Re(NH2)Cl | 57 | DFT |

| Computationally Derived Average N-H Bond Dissociation Free Energy (BDFE) in (PNP)Re(NH2)Cl | 51 | DFT |

| Computed N-H BDE of putative Rhenium(IV)-imide intermediate | 38 | DFT |

Table 1: Thermodynamic data for N-H bond activation in a Rhenium Amido Complex. nih.gov

The experimental and computational data indicate a relatively low bond dissociation enthalpy for the N-H bonds in the amido complex, facilitating their cleavage. nih.gov The putative rhenium(IV)-imide intermediate is predicted to have an even weaker N-H bond. nih.gov

Theoretical and Computational Chemistry of Rhenium Ammine Chloride Complexes

Density Functional Theory (DFT) Studies

Density Functional Theory has become a cornerstone of computational inorganic chemistry due to its favorable balance of accuracy and computational cost. arxiv.org It is widely used to model the ground-state properties of rhenium complexes, providing a fundamental understanding of their structure and stability.

Table 1: Representative Predicted Bond Lengths in Rhenium Chloride Complexes from DFT Studies Note: Data is compiled from studies on related model complexes to illustrate typical values.

| Complex Fragment | Bond | Predicted Bond Length (Å) | Computational Method/Basis Set |

|---|---|---|---|

| cis-[ReCl₄(NCCH₃)₂] | Re–Cl (trans to N) | 2.35 - 2.37 | Not Specified |

| cis-[ReCl₄(NCCH₃)₂] | Re–Cl (trans to Cl) | 2.32 - 2.33 | Not Specified |

| [Re(PyPzH)(CO)₃Cl] | Re-N(py) | 2.18 | B3LYP/LANL2DZ/6-311++G(d,p) |

| [Re(PyPzH)(CO)₃Cl] | Re-N(pz) | 2.17 | B3LYP/LANL2DZ/6-311++G(d,p) |

| [Re(PyPzH)(CO)₃Cl] | Re-Cl | 2.51 | B3LYP/LANL2DZ/6-311++G(d,p) |

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework within molecular orbital theory for understanding electronic transitions and chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com DFT calculations provide detailed information about the energies and spatial distributions of these orbitals.

In many rhenium(I) complexes, including those with ammine-type and chloride ligands, the HOMO is typically characterized by a significant contribution from the d-orbitals of the rhenium metal center, sometimes with mixing from the p-orbitals of the chloride ligand. scispace.com Conversely, the LUMO is often localized on the π* orbitals of the other coordinated ligands (e.g., diimine or pyridine-based ligands). scispace.com This spatial separation of the HOMO and LUMO is characteristic of Metal-to-Ligand Charge Transfer (MLCT) complexes. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. It provides an approximation of the lowest excitation energy of the molecule and influences its color, photophysical properties, and redox behavior. nih.gov For example, increasing the π-conjugation in the ligand system of [Re(CO)₃(NN)Cl] complexes leads to a reduction in the HOMO-LUMO gap, resulting in a bathochromic (red) shift of the lowest-lying absorption band. nih.govnih.gov

Table 2: Frontier Molecular Orbital Characteristics for a Model Rhenium(I) Pyridylpyrazol Complex

| Orbital | Energy (eV) | Primary Localization/Character |

|---|---|---|

| LUMO | -1.88 | Pyridylpyrazol Ligand (π*) |

| HOMO | -5.71 | Re(dπ), Cl, CO |

| HOMO-LUMO Gap | 3.83 | MLCT Character |

DFT calculations allow for a quantitative analysis of the chemical bonds between the rhenium center and its ligands. The nature of the Re-Cl and Re-N bonds can be investigated using various techniques, such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM). These methods provide information on bond order, orbital hybridization, and the degree of covalent versus ionic character.

For transition metal complexes like those of rhenium, which can exist in multiple oxidation states and coordination environments, the accurate prediction of the relative energies of different spin states is crucial but computationally challenging. researchgate.net While DFT can be used, its accuracy is highly dependent on the choice of the exchange-correlation functional. researchgate.net

In cases where the ground state has significant multi-reference character—meaning that more than one electronic configuration is needed for a proper description—or for studying certain excited states, single-reference methods like DFT may be inadequate. uzh.ch Here, multi-reference wavefunction-based theories, such as the Complete Active Space Self-Consistent Field (CASSCF) method, become necessary. uchicago.edunih.gov These methods are designed to handle strong electron correlation effects that arise from nearly degenerate orbitals, which can occur in polynuclear rhenium clusters or in complexes with open-shell electronic structures. nih.govuzh.chuchicago.edu Although computationally expensive, these approaches provide a more reliable description of the electronic structure and spin-state energetics in complex systems. uchicago.edunih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT excels at describing the electronic ground state, Time-Dependent Density Functional Theory (TD-DFT) is the computational workhorse for studying electronically excited states. rsc.orguci.edursc.orgarxiv.org It is widely used to calculate vertical excitation energies, which correspond to the absorption of light, and to simulate UV-visible absorption spectra. rsc.org

TD-DFT calculations can predict the absorption spectra of rhenium ammine chloride complexes by determining the energies and oscillator strengths of electronic transitions from the ground state to various excited states. rsc.orgresearchgate.net This allows for the assignment of experimentally observed absorption bands to specific electronic transitions, such as MLCT, ligand-to-metal charge transfer (LMCT), or ligand-centered (π-π*) transitions. epfl.ch

For example, TD-DFT simulations have been used to assign the visible excited-state absorption in [Re(Cl)(CO)₃(N,N)] complexes as originating mostly from mixed ligand-to-metal charge transfer transitions. epfl.ch The methodology often shows a reasonable match between measured and simulated spectra, providing confidence in the interpretation of the electronic structure. researchgate.net Furthermore, TD-DFT can be extended to model fluorescence emission by first optimizing the geometry of the lowest excited state and then calculating the vertical transition energy back to the ground state, although simulating solid-state emission can be more complex. chemrxiv.org

Table 3: Comparison of Experimental and TD-DFT Calculated Absorption Maxima (λₘₐₓ) for Rhenium(I) Diimine Chloride Complexes

| Complex | Experimental λₘₐₓ (nm) | Calculated λₘₐₓ (nm) | Assignment |

|---|---|---|---|

| [Re(CO)₃(bpy)Cl] | ~370 | ~373 | MLCT |

| [Re(CO)₃(4,4'-bipyrimidine)Cl] | 467 | Not Specified | MLCT |

| [Re(CO)₃(4,4'-biquinazoline)Cl] | 532 | Not Specified | MLCT |

Characterization of Electronic Transitions (MLCT, ILCT, LLCT)

The electronic absorption spectra of this compound complexes are characterized by various charge-transfer (CT) transitions, which are fundamental to their photophysical and photochemical properties. These transitions involve the redistribution of electron density between the rhenium metal center, the ammine ligands, and the chloride ligand. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in assigning the nature of these electronic transitions. mdpi.comresearchgate.net The primary types of charge-transfer transitions observed are Metal-to-Ligand Charge Transfer (MLCT), Intraligand Charge Transfer (ILCT), and Ligand-to-Ligand Charge Transfer (LLCT).

Metal-to-Ligand Charge Transfer (MLCT): MLCT transitions are a hallmark of many transition metal complexes, including those of rhenium. libretexts.org In a typical this compound complex, an MLCT transition involves the promotion of an electron from a d-orbital localized on the rhenium center to an unoccupied π* orbital of a ligand. mdpi.comlibretexts.org While simple ammine (NH₃) ligands lack low-lying π* orbitals, this type of transition is prominent in complexes where the ammine is part of a larger, π-accepting diimine or terpyridine framework. nih.govnih.gov For complexes of the type [ReCl(CO)₃(diimine)], the lowest energy absorption bands in the visible region are often assigned to MLCT transitions, specifically from the dπ(Re) orbitals to the π*(diimine) orbitals. libretexts.orgnih.gov These transitions can lead to the oxidation of the metal center. libretexts.org

Intraligand Charge Transfer (ILCT): ILCT transitions occur within a single ligand that possesses both electron-donating and electron-accepting moieties. mdpi.comresearchgate.net In the context of modified rhenium ammine complexes, if a ligand contains, for example, an amine group linked to an electron-accepting unit like a terpyridine or dipyridophenazine, an ILCT transition can be observed. mdpi.comresearchgate.net Upon absorption of light, an electron is transferred from the donor part (e.g., the amine) to the acceptor part of the same ligand. mdpi.com TD-DFT calculations have confirmed that for certain rhenium complexes, low-energy absorption bands are a result of contributions from both ILCT and MLCT transitions. mdpi.comresearchgate.net The presence of ILCT transitions can significantly influence the complex's absorption intensity and wavelength. mdpi.com

Ligand-to-Ligand Charge Transfer (LLCT): LLCT transitions involve the movement of an electron from one ligand to another. This type of transition is less common but can be observed in complexes with suitable donor and acceptor ligands. For instance, in a hypothetical scenario involving a rhenium complex with both an electron-rich ligand and an electron-poor ligand, an LLCT transition could be stimulated. The visible absorption spectra of some rhenium(I) carbonyl complexes with terpyridine ligands have been assigned to electronic transitions with mixed ¹MLCT, ¹LLCT, and ¹ILCT character. nih.gov

The characterization of these electronic transitions is crucial for understanding the photoluminescent properties and reactivity of this compound complexes. The table below summarizes the key features of these transitions.

| Transition Type | Description | Originating Orbital | Destination Orbital | Consequence |

| MLCT | Electron moves from metal to ligand | Metal d-orbital (e.g., dπ(Re)) | Ligand π*-orbital | Oxidation of the metal center |

| ILCT | Electron moves within a single ligand | Donor moiety of the ligand | Acceptor moiety of the ligand | Intraligand polarization |

| LLCT | Electron moves from one ligand to another | Orbital of a donor ligand | Orbital of an acceptor ligand | Inter-ligand charge separation |

Excited State Geometries and Dynamics

Upon electronic excitation, the geometry of a this compound complex can change significantly from its ground state structure. Understanding these excited-state geometries and the subsequent dynamic processes is key to explaining their luminescence and photochemical behavior. nih.govresearchgate.net

Following photoexcitation, typically to a singlet charge-transfer state, the complex undergoes several ultrafast dynamic processes. nih.gov One of the primary events is intersystem crossing (ISC) from the initially populated singlet excited state to a triplet state (e.g., ³MLCT or ³ILCT). nih.gov This process is often very rapid, occurring on the femtosecond timescale for some rhenium complexes. nih.gov

Computational studies, such as those employing TD-DFT, are used to calculate the geometries of these excited states. nih.govresearchgate.netrsc.org The calculations can reveal changes in bond lengths and angles. For example, in an MLCT state where an electron has moved from the rhenium to a ligand, the Re-ligand bond might be elongated due to the change in electron density.

The excited-state dynamics involve a cascade of relaxation events:

Vibrational Relaxation: The "hot" triplet state, formed immediately after ISC, rapidly loses excess vibrational energy to the surrounding solvent molecules, relaxing to its lowest vibrational level. nih.gov

Solvent Reorganization: The change in the dipole moment of the complex upon excitation prompts the reorientation of surrounding solvent molecules. This solvent restructuring occurs on the picosecond timescale. nih.gov

Equilibration between Excited States: In some cases, multiple triplet states may be close in energy and can be populated simultaneously. These states can then equilibrate over a few picoseconds. nih.gov

Mechanistic Pathways and Reaction Energetics

Potential Energy Surface (PES) Scans for Reaction Pathways

Potential Energy Surface (PES) scans are a powerful computational tool used to explore the energy changes that occur as molecular geometries are altered, providing insight into reaction mechanisms. q-chem.comq-chem.com By systematically changing a specific geometric coordinate, such as a bond length or angle, and optimizing the rest of the molecular structure at each step, a "relaxed" PES scan can map out a low-energy path for a chemical transformation. q-chem.com This method is valuable for identifying transition states and reaction intermediates.

For rhenium complexes, PES scans have been employed to investigate reaction pathways, such as ligand dissociation. A notable example is the computational study of the Re–Cl bond cleavage in a dinuclear rhenium tricarbonyl complex. researchgate.net By performing a PES scan along the Re–Cl bond vector, researchers can model the energy required to dissociate the chloride ligand. researchgate.net This provides a theoretical estimate of the reaction pathway and the associated energy barrier. researchgate.net

The process of a PES scan can be outlined as follows:

Define a reaction coordinate (e.g., the Re-Cl bond distance).

Select a starting point and an endpoint for the scan.

Incrementally change the reaction coordinate.

At each increment, hold the reaction coordinate fixed while optimizing the energy with respect to all other geometric variables.

Plot the resulting energy at each point against the reaction coordinate to visualize the pathway.

These scans can reveal the energetics of bond breaking and formation, helping to elucidate whether a proposed reaction mechanism is energetically feasible.

Kinetic Modeling and Digital Simulations of Electrochemical Processes

The electrochemical behavior of this compound complexes, such as their reduction and oxidation potentials, is critical to applications in catalysis and sensing. Kinetic modeling and digital simulations are used to understand and predict the complex processes that occur at an electrode surface. mdpi.comnih.govjecst.org

It is generally accepted for rhenium tricarbonyl halide compounds that the first step in their reduction is a one-electron process centered on the ligand, which produces a radical anion. mdpi.com This initial electrochemical (E) step is often followed by a chemical (C) step, such as the loss of the chloride ligand. This is known as an EC mechanism. mdpi.com

Digital simulations, often employing techniques like the finite element method, can model the cyclic voltammograms of these complexes. jecst.org These simulations solve the diffusion equations for the species involved in the electrochemical reaction, incorporating parameters such as:

Standard reduction potentials

Heterogeneous electron transfer rate constants (k⁰)

Homogeneous chemical reaction rate constants (kchem)

Diffusion coefficients

By comparing the simulated voltammograms to experimental data, researchers can extract these kinetic parameters and validate proposed mechanisms. jecst.org For instance, simulations can show how the shape of a cyclic voltammetry wave changes with the rate of the follow-up chemical reaction, allowing for the determination of the rate constant for chloride dissociation from the electrochemically generated radical anion. jecst.orgmdpi.com Kinetic Monte Carlo (kMC) simulations represent another approach, allowing for the modeling of electrochemical phenomena on longer timescales with microscopic detail. mdpi.com

Thermochemical Calculations (e.g., Bond Dissociation Enthalpies)

Thermochemical calculations provide quantitative data on the stability and reactivity of molecules. A key parameter is the Bond Dissociation Enthalpy (BDE), which is the enthalpy change required to break a specific bond homolytically in the gas phase. ucsb.edulibretexts.org For a this compound complex, the BDEs of the Re-Cl and Re-N bonds are fundamental to understanding its thermal stability and ligand substitution reactivity.

BDEs can be calculated using quantum chemical methods, typically DFT. The enthalpy of reaction (ΔH) is determined by the difference between the sum of the bond enthalpies of the bonds broken in the reactants and the sum of the bond enthalpies of the bonds formed in the products. youtube.comdocbrown.info

The calculation for a simple bond dissociation A–B → A• + B• is: ΔH = H(A•) + H(B•) - H(A–B) Where H is the calculated enthalpy of each species.

While extensive tables of average BDEs exist for common organic and inorganic bonds, specific values for complexes like this compound often require direct calculation. ucsb.edulibretexts.org These calculations are crucial for:

Predicting the weakest bond in the molecule and thus the likely initial step in thermal decomposition.

Assessing the energetics of ligand substitution reactions.

Providing data for kinetic models of reaction mechanisms.

It is important to note that calculated BDEs typically refer to gas-phase molecules at a standard temperature (298 K), and solvent effects can significantly alter the energetics of bond cleavage in solution. ucsb.edulibretexts.org

Ligand Additivity Models and Electronic Parameter Correlation

A well-known example is the electrochemical parameterization developed by Lever, which assigns an electrochemical ligand parameter, E_L(L), to each ligand. acs.org This parameter is derived from the redox potential of a standard series of complexes (e.g., Ru(III)/Ru(II)). The redox potential of a new complex can then be predicted using the linear equation:

E_calc = S_M * [ΣE_L(L)] + I_M

Where:

ΣE_L(L) is the sum of the parameters for all ligands in the complex.

S_M and I_M are constants that depend on the metal, its oxidation state, the solvent, and the coordination geometry.

Similarly, the Tolman Electronic Parameter (TEP) uses the A₁ carbonyl stretching frequency in LNi(CO)₃ complexes as a probe for the net electron-donating power of a ligand L. acs.org

For this compound complexes, these models can be used to predict how changes in the ligand sphere will affect properties like redox potential or the energy of MLCT bands. For example, replacing an ammine ligand with a more strongly σ-donating ligand like an N-heterocyclic carbene (NHC) would be expected to make the rhenium center more electron-rich, cathodically shifting its oxidation potential. mdpi.com

Quantum chemical methods can be used to calculate these electronic parameters for any ligand, even before it has been synthesized. acs.org By calculating properties like the ν(CO) frequency in a model complex, a computationally derived ligand electronic parameter (CEP) can be established. These CEPs show excellent correlation with experimental TEP and Lever parameters, providing a powerful predictive tool for the rational design of new rhenium complexes with tailored electronic properties. acs.org

Advanced Applications in Chemical Sciences

Catalysis

Rhenium ammine chloride and its derivatives have emerged as promising catalysts in several key areas of chemical transformation, including electrocatalysis for small molecule activation, photocatalysis for polymerization reactions, and catalysis in organic synthesis.

Rhenium complexes featuring ammine and related nitrogen-containing ligands have shown remarkable activity in the electrochemical reduction of carbon dioxide (CO₂), a critical process for converting this greenhouse gas into valuable chemical feedstocks. Studies on amine-functionalized rhenium bipyridyl catalysts have demonstrated their ability to selectively reduce CO₂ to carbon monoxide (CO) nsf.gov. The position of the amine group on the ligand framework has been shown to significantly influence the catalytic activity nsf.gov. While the direct use of "this compound" is not always specified, these amine-functionalized complexes serve as important models. The catalytic cycle is believed to involve the reduction of the rhenium center, followed by the binding and activation of CO₂ nsf.govresearchgate.net. In some cases, a five-coordinate intermediate, [Re(L)(CO)₃]⁻, has been identified as the active catalytic species nsf.gov.

In the context of nitrogen fixation, rhenium pincer complexes, which can be synthesized from rhenium chloride precursors, have been investigated for the electrochemical splitting of dinitrogen (N₂) into nitrides nih.govnsf.govnih.govacs.org. This process is fundamental for the synthesis of ammonia (B1221849) and other nitrogen-containing compounds. Mechanistic studies, including cyclic voltammetry, have revealed a complex sequence of electron and chemical steps (an ECCEC mechanism) involving the reduction of the rhenium center, N₂ binding, and chloride dissociation nih.govacs.org. While these studies often focus on more complex pincer ligands, they highlight the potential of rhenium-chloride systems in activating the strong N≡N triple bond nih.govnsf.govnih.gov.

Rhenium(I) complexes, particularly those with N-heterocyclic carbene (NHC) ligands derived from amine precursors, are effective photoredox catalysts for light-promoted polymerization reactions acs.org. These complexes can efficiently generate radicals upon visible light irradiation, initiating free radical polymerization of monomers like poly(ethylene glycol) (PEG)-acrylate acs.org. The photoinitiating system often involves the rhenium complex in conjunction with an iodonium (B1229267) salt and an amine co-initiator acs.org. The mechanism involves the excited state of the rhenium complex interacting with the other components to produce the initiating radicals. Such systems have been successfully employed in 3D printing applications, demonstrating the potential of these rhenium complexes in advanced manufacturing acs.org. While not explicitly "this compound," these NHC complexes represent a closely related class of compounds where the nitrogen-based ligand plays a crucial role.

Rhenium compounds, in general, are known to catalyze olefin metathesis, a powerful carbon-carbon bond-forming reaction. Typically, rhenium oxides, such as Re₂O₇ supported on alumina (B75360), are used for this purpose wikipedia.org. While the direct application of "this compound" in olefin metathesis is not extensively documented in the reviewed literature, the broader catalytic activity of rhenium in this field is well-established. Ruthenium-based catalysts are more commonly employed for their functional group tolerance and activity in various metathesis reactions nih.govmdpi.comcmu.edu.

Materials Science and Functional Materials

The unique photophysical properties of this compound and related complexes make them valuable components in the development of advanced functional materials, particularly in the fields of optoelectronics and additive manufacturing.

Rhenium(I) complexes, including those with ammine, diimine, and N-heterocyclic carbene ligands, often exhibit strong luminescence, making them attractive for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) acs.orgacs.orgcityu.edu.hkmdpi.comnih.govmdpi.comnih.gov. The emission properties, which can range from blue to red, are typically derived from a triplet metal-to-ligand charge-transfer (³MLCT) excited state acs.orgmdpi.comnih.gov. The specific ligands coordinated to the rhenium center, including the presence of ammine-type groups and the nature of the chloride or other halide ligand, play a crucial role in tuning the emission color, quantum yield, and lifetime of the luminescence acs.org. The long luminescence lifetimes of these complexes are also advantageous for applications in cellular imaging, as they can help to reduce background autofluorescence nih.gov.

| Rhenium Complex Type | Excitation Wavelength (nm) | Emission Maxima (nm) | Excited State Origin | Potential Application |

|---|---|---|---|---|

| Rhenium(I) pyridyldiaminocarbene | >350 | Blue to Red | ³MLCT | Emissive Materials |

| Rhenium(I) phenanthroline | ~370 | ~605 | ³MLCT | Cellular Imaging |

| Rhenium(I) terpyridine | ~442 | ~509 | ³MLCT | OLEDs |

Rhenium Recovery and Separation Technologies

The recovery and separation of rhenium are of significant importance due to its strategic value and scarcity. Hydrometallurgical processes, particularly those involving anion exchange, are central to the efficient extraction of rhenium from various sources, such as copper and molybdenum ore processing by-products.

The fundamental anion exchange reaction for perrhenate (B82622) can be represented as:

R-Cl + ReO₄⁻ ⇌ R-ReO₄ + Cl⁻

Where 'R' represents the solid resin matrix with its functional group.

Anion exchange resins are broadly categorized into strong base anion (SBA) resins and weak base anion (WBA) resins, both of which are utilized in rhenium recovery.

Strong Base Anion (SBA) Resins: These resins contain quaternary ammonium (B1175870) functional groups that are positively charged across a wide pH range. They exhibit a strong affinity for perrhenate ions.

Weak Base Anion (WBA) Resins: These resins have primary, secondary, or tertiary amine functional groups that are protonated in acidic conditions to create positively charged sites for anion exchange. WBA resins can offer advantages in terms of ease of elution.

The selectivity of anion exchange resins for perrhenate over other competing anions, particularly molybdate (B1676688) (MoO₄²⁻) which is often present in large quantities in the feed solutions, is a critical factor. The perrhenate ion's large size and low charge density contribute to its high affinity for many anion exchange resins. researchgate.net

Research has focused on developing novel anion exchange resins with enhanced adsorption capacity and selectivity for rhenium. For instance, resins synthesized from a vinylbenzyl chloride-co-divinylbenzene copolymer modified with various amines have shown high adsorption capacities for Re(VII) ions from acidic solutions. nih.gov The adsorption behavior on these resins often follows the Langmuir model, indicating a chemical anion exchange process. nih.gov

The following table summarizes the performance of different anion exchange resins in rhenium recovery:

Table 1: Performance of Various Anion Exchange Resins for Rhenium Adsorption| Resin Type | Adsorption Capacity (mg Re/g) | Optimal pH | Key Findings |

|---|---|---|---|

| Novel Synthesized Resins (e.g., BAPA, PIP, HEP) | 390.5 - 435.4 nih.gov | 6 nih.gov | Exhibit significantly higher adsorption capacities than commercial resins. nih.gov |

| Purolite A170 | ~100 nih.gov | - | A commercial resin often used as a benchmark. |

| Modified D201 | 92.16 nih.gov | - | Represents a modified commercial resin. |

| D990 | 162 nih.gov | - | A high-performing commercial resin. |

| Resin D318 | 351.4 (static), 366.5 (dynamic) researchgate.net | 5.2 researchgate.net | Demonstrates high saturation adsorption capacities. researchgate.net |

| 201x7 Strong Base Resin | - | 9.0 scientific.net | Achieved a high separation factor for ReO₄⁻ and MoO₄²⁻ of 980.5. scientific.net |